molecular formula C15H19N3O2S B4065598 5-isopropyl-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-2-yl}isoxazole

5-isopropyl-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-2-yl}isoxazole

Cat. No. B4065598
M. Wt: 305.4 g/mol
InChI Key: USFIRXZROVSQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-isopropyl-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-2-yl}isoxazole” is a complex organic molecule. It contains several functional groups including an isoxazole ring, a pyrrolidine ring, and a thiazole ring . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are known to have potent biological applications .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an isoxazole ring, a pyrrolidine ring, and a thiazole ring. Thiazoles are five-membered aromatic compounds containing sulfur and nitrogen atoms . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on compounds structurally similar to "5-isopropyl-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-2-yl}isoxazole" often focuses on their pharmacokinetics and metabolism. For instance, studies on orexin receptor antagonists and direct thrombin inhibitors highlight the process of absorption, distribution, metabolism, and excretion of these compounds in humans. Such research is crucial for developing medications with optimal efficacy and safety profiles (Renzulli et al., 2011) (Blech et al., 2008).

Environmental and Dietary Exposure

Research also extends to environmental and dietary exposures to related compounds, investigating their presence in food and the environment. This research is key to understanding human exposure levels and potential health impacts. For example, studies on heterocyclic amines in cooked meat and pesticides in children's urine samples assess the risk of exposure to carcinogenic or neurotoxic compounds from daily activities and consumption patterns (Ushiyama et al., 1991) (Babina et al., 2012).

Neurological Applications

Some studies focus on neurological applications, such as the development of radioligands for imaging brain receptors or assessing the effects of receptor antagonists on learning. These applications are significant for diagnosing and understanding neurological diseases and for developing targeted therapies (Takahata et al., 2017) (Gravius et al., 2005).

Toxicity and Safety Assessment

Another critical area of research is the toxicity and safety assessment of chemical compounds. Studies often examine the effects of accidental ingestion or occupational exposure to chemicals, providing essential data for establishing safety guidelines and treatment protocols for poisonings or adverse reactions (Blanchet et al., 2007).

properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-9(2)14-7-11(17-20-14)13-5-4-6-18(13)15(19)12-8-21-10(3)16-12/h7-9,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFIRXZROVSQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC2C3=NOC(=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-2-yl}isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-isopropyl-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-2-yl}isoxazole
Reactant of Route 2
5-isopropyl-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-2-yl}isoxazole
Reactant of Route 3
5-isopropyl-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-2-yl}isoxazole
Reactant of Route 4
5-isopropyl-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-2-yl}isoxazole
Reactant of Route 5
Reactant of Route 5
5-isopropyl-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-2-yl}isoxazole
Reactant of Route 6
5-isopropyl-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-2-yl}isoxazole

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